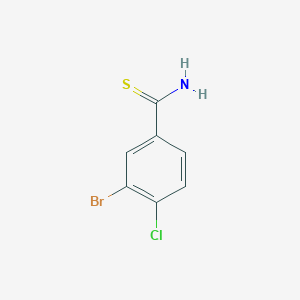
3-Bromo-4-chlorobenzene-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-chlorobenzene-1-carbothioamide is a fascinating chemical compound utilized in diverse scientific research. Its unique properties make it an ideal candidate for exploring new avenues in materials science, drug discovery, and organic synthesis. The molecular formula of this compound is C7H5BrClNS, and it has a molecular weight of 250.54 g/mol .
Méthodes De Préparation
The synthesis of 3-Bromo-4-chlorobenzene-1-carbothioamide can be achieved through various routes. One common method involves the reaction of 3-bromo-4-chlorobenzene with thiourea under specific conditions. This reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the carbothioamide group.
Industrial production methods for this compound may involve more advanced techniques and optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
3-Bromo-4-chlorobenzene-1-carbothioamide undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
3-Bromo-4-chlorobenzene-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its potential as a lead compound for drug discovery, aiming to develop new therapeutic agents.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-chlorobenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-Bromo-4-chlorobenzene-1-carbothioamide can be compared with other similar compounds, such as:
1-Bromo-2-chlorobenzene: This compound has a similar structure but differs in the position of the chlorine atom.
1-Bromo-3-chlorobenzene: Another isomer with the chlorine atom in a different position, leading to variations in its chemical behavior and applications.
1-Bromo-4-chlorobenzene: This compound is closely related and shares many properties with this compound but lacks the carbothioamide group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbothioamide group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H5BrClNS |
|---|---|
Poids moléculaire |
250.54 g/mol |
Nom IUPAC |
3-bromo-4-chlorobenzenecarbothioamide |
InChI |
InChI=1S/C7H5BrClNS/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11) |
Clé InChI |
ZLWGGCALTAFXHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=S)N)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)

![Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B13530619.png)





amine](/img/structure/B13530659.png)




